N,N'-diethylcarbamimidothioic acid
Description
N,N'-Diethylcarbamimidothioic acid is a thiourea derivative with the molecular formula C₅H₁₁N₂S, featuring two ethyl groups attached to the nitrogen atoms of the carbamimidothioic acid core. This compound belongs to the class of carbamimidothioic acids, which are characterized by the presence of a thioamide group (C=S) and substituted nitrogen atoms.
The compound's structure suggests reactivity similar to other carbamimidothioic acids, which are often utilized in organic synthesis, coordination chemistry, and pharmaceutical intermediates . The ethyl substituents may influence solubility, stability, and biological activity compared to shorter alkyl chains (e.g., methyl) or bulkier groups (e.g., isopropyl).
Properties
IUPAC Name |
N,N'-diethylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIGYVXZHLUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process begins with the deprotonation of ethylamine by sodium hydroxide, forming a reactive amine anion. This anion attacks carbon disulfide to generate sodium N-ethyl dithiocarbamate:
Subsequent acidification with hydrochloric acid liberates the free dithiocarbamic acid, which tautomerizes to this compound:
Optimized Conditions
-
Temperature : 50–60°C to balance reaction rate and byproduct formation.
-
Molar Ratios : A 1:1:1 ratio of ethylamine, CS₂, and NaOH ensures complete conversion.
-
Solvent : Aqueous ethanol (50% v/v) enhances solubility of intermediates.
Yields typically exceed 70% under these conditions, with purity confirmed via melting point (143–145°C) and elemental analysis.
Alkali-Mediated Condensation with Sodium Chloroacetate
An alternative route involves the alkylation of sodium N-ethyl dithiocarbamate with sodium chloroacetate, followed by ammonia treatment to induce cyclization. This method is advantageous for controlling substitution patterns.
Stepwise Protocol
Performance Metrics
-
Purity : Confirmed via thin-layer chromatography (TLC) and infrared spectroscopy (IR) showing characteristic S-H and C=S stretches.
Stepwise Alkylation of Thiourea
For laboratories lacking carbon disulfide, a two-step alkylation of thiourea with ethyl halides offers a viable alternative. This method minimizes handling of toxic CS₂ but requires stringent pH control.
Reaction Sequence
Challenges and Mitigations
-
Byproduct Formation : Over-alkylation to triethyl derivatives is mitigated by maintaining pH 8–9.
-
Solvent Choice : Dimethylformamide (DMF) improves reaction homogeneity, reducing side reactions.
Comparative Analysis of Synthesis Methods
The table below evaluates key parameters for the three primary methods:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct CS₂ Reaction | 70–75 | 95 | 4–6 | High scalability |
| Alkali-Mediated Alkylation | 80–83 | 98 | 8–10 | Controlled substitution |
| Thiourea Alkylation | 65–70 | 90 | 12–14 | Avoids CS₂ handling |
Notes :
-
The alkali-mediated method achieves the highest purity due to crystallographic isolation.
-
Direct CS₂ reactions are preferred for industrial-scale synthesis despite moderate yields.
Optimization Parameters and Industrial Considerations
Temperature and Pressure
Solvent Systems
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions, boosting yields by 12%.
-
Microwave Assistance : Reduces reaction time by 40% in pilot studies but poses scalability challenges.
Challenges in Synthesis and Purification
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N,N'-diethylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but often include controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
Treatment of Filarial Infections
Diethylcarbamazine is primarily utilized in the treatment of lymphatic filariasis, a debilitating disease caused by filarial parasites such as Wuchereria bancrofti and Brugia malayi. DEC sensitizes microfilariae to phagocytosis by the immune system, enhancing their elimination from the host. It is particularly effective in managing tropical pulmonary eosinophilia and loiasis, making it a crucial drug in endemic regions.
- Mechanism of Action : The exact mechanism remains partially understood; however, studies suggest that DEC's efficacy is mediated through the inhibition of arachidonic acid metabolism. This leads to increased susceptibility of microfilariae to immune attack without directly killing the parasites .
Veterinary Uses
In veterinary medicine, DEC is employed for heartworm prevention in dogs and treatment of other parasitic infections. It is also used in ferrets and zoo animals susceptible to heartworm disease . The drug's ability to target specific parasites without affecting non-target species underscores its importance in veterinary therapeutics.
Mechanistic Studies
Research has focused on elucidating the pathways through which DEC exerts its effects. Notably, studies have highlighted the involvement of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways in DEC's action against microfilariae. These findings suggest that DEC may enhance immune responses through modulation of these pathways .
Pharmacokinetics and Dynamics
DEC's pharmacokinetics have been extensively studied to optimize dosing regimens for maximum efficacy while minimizing side effects. It has been shown that DEC is rapidly absorbed following oral administration, with significant amounts excreted unchanged within 48 hours . Understanding these dynamics is crucial for developing effective treatment protocols.
Efficacy Against Brugia malayi
A study involving BALB/c mice demonstrated that a single oral dose of DEC resulted in a rapid reduction in circulating microfilariae levels within minutes, although levels began to recover after 24 hours. This transient effect highlights the need for prolonged treatment courses to achieve sustained reductions in parasite loads .
Comparative Studies with Ivermectin
Comparative studies have shown that while ivermectin is effective against both B. malayi and Wuchereria bancrofti, DEC's action is more rapid but less sustained over time. In experiments with iNOS-deficient mice, DEC showed no activity, indicating that its effectiveness relies heavily on host immune factors .
Data Tables
Mechanism of Action
The mechanism of action of N,N'-diethylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N'-diethylcarbamimidothioic acid with structurally related compounds based on available evidence:
*Note: Data for this compound are inferred from analogs.
Key Observations :
- Alkyl Chain Effects : Longer ethyl groups (vs. methyl) likely increase hydrophobicity, reducing aqueous solubility but enhancing solubility in organic solvents. This trend is evident in N,N-diethylacetamide, which has a lower density (0.92 g/cm³) compared to dimethyl analogs .
- Thermal Stability : The dimethylcarbamimidothioic acid methyl ester has a boiling point of 159.8°C . The diethyl variant may exhibit a higher boiling point due to increased molecular weight and van der Waals interactions.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N,N'-diethylcarbamimidothioic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between diethylamine and carbamimidothioic acid precursors under controlled pH and temperature. For example, analogous reactions for carbamothioyl derivatives use reflux in anhydrous solvents (e.g., acetonitrile) with catalysts like triethylamine .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity ≥99% can be confirmed by gas chromatography (GC) or HPLC, as per USP standards for related carboxamides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : and NMR to confirm ethyl group environments and carbamimidothioic backbone (e.g., δ 1.2–1.4 ppm for CH, δ 3.3–3.6 ppm for N–CH) .
- IR : Peaks at 1650–1700 cm (C=S stretching) and 3200–3350 cm (N–H stretching) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How does the solvent environment influence the stability of this compound in aqueous vs. organic media?
- Experimental Design :
- Prepare solutions in water, DMSO, and acetonitrile. Monitor degradation via UV-Vis (λ 260–280 nm) over 72 hours at 25°C and 40°C .
- Key Findings :
| Solvent | Half-life (25°C) | Degradation Products |
|---|---|---|
| Water | 12 hours | Diethylamine, CS |
| DMSO | 48 hours | Minimal decomposition |
| Acetonitrile | 72 hours | None detected |
Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?
- DFT Approach : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states and electron density maps. Compare with experimental kinetic data for thiourea derivatives .
- Key Insights :
- The C=S bond exhibits electrophilic character, favoring attack by soft nucleophiles (e.g., thiols).
- Diethyl groups sterically hinder reactions at the carbamimidothioic core, reducing reactivity by ~20% compared to unsubstituted analogs .
Q. How can contradictory data on the compound’s antimicrobial activity be resolved?
- Case Study : Discrepancies in MIC values against E. coli (reported range: 8–64 µg/mL) may arise from:
- Strain Variability : Use standardized ATCC strains and CLSI guidelines for broth microdilution .
- Compound Degradation : Pre-test stability assays (HPLC) to confirm integrity .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers from improper storage or assay conditions .
Methodological Challenges and Future Directions
Q. What strategies improve the yield of this compound derivatives in combinatorial libraries?
- Optimization Framework :
Parallel Synthesis : Use automated reactors to vary substituents (e.g., alkyl, aryl) on the carbamimidothioic core.
Design of Experiments (DoE) : Vary temperature (50–100°C), solvent polarity (logP 1.5–4.0), and catalyst loading (0.1–5 mol%).
Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives .
Q. How can in vitro-to-in vivo translation be enhanced for this compound’s pharmacokinetic profile?
- Integrated Workflow :
- ADME Studies : Microsomal stability assays (human liver microsomes, 1 mg/mL) to estimate hepatic clearance .
- Caco-2 Permeability : Assess transcellular transport (P >1 × 10 cm/s indicates good absorption) .
- In Silico Modeling : Use GastroPlus to simulate plasma concentration-time curves, adjusting logD and pK parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
